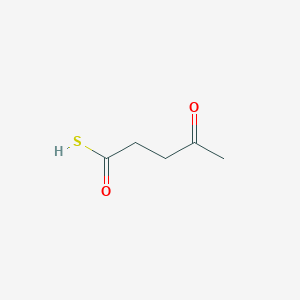

4-Oxopentanethioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

For clarity, this article will focus on 4-Oxopentanoic acid (levulinic acid) and its comparison to structurally or functionally similar compounds, as data for the thioic variant are absent in the provided evidence .

Chemical Reactions Analysis

Theoretical Reactivity Profile

4-Oxopentanethioic acid contains two reactive moieties: a thioic acid group (-C(=O)S-) and a ketone group (-C=O). Its reactivity is expected to align with known thioic acids and ketones:

Key Functional Groups

| Functional Group | Structure | Expected Reactivity |

|---|---|---|

| Thioic acid | -C(=O)S- | Nucleophilic acyl substitution (e.g., thioester formation, hydrolysis) |

| Ketone | -C=O | Keto-enol tautomerism, nucleophilic addition (e.g., with amines, alcohols) |

2.1. Hydrolysis of the Thioic Acid Group

Thioic acids are typically more reactive than carboxylic acids. Hydrolysis in acidic or basic conditions could yield 4-oxopentanoic acid :

C5H8O2S+H2O→C5H8O3+H2S(Under acidic/basic conditions)

This parallels thioester hydrolysis mechanisms .

2.2. Nucleophilic Acyl Substitution

The thioic acid may react with alcohols or amines to form thioesters or thioamides :

C5H8O2S+R-OH→C5H7O2S-R+H2O(Thioester)C5H8O2S+R-NH2→C5H7O2S-NH-R+H2O(Thioamide)

2.3. Ketone-Mediated Reactions

The ketone group may undergo:

-

Enolization : Formation of enolate ions under basic conditions.

-

Condensation : Aldol-like reactions with aldehydes or ketones.

-

Reduction : Conversion to a secondary alcohol using catalysts like NaBH4.

Data Gaps and Limitations

-

No experimental studies on this compound’s reactions are cited in PubChem or other sources .

-

Analogous compounds (e.g., 4-oxopentanoic acid) undergo aldol condensation and hydrodeoxygenation , but thioic acid derivatives may exhibit divergent reactivity.

Recommendations for Future Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Oxopentanethioic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves thiolation of 4-oxopentanoic acid derivatives. For example, reacting 4-oxopentanoic acid with Lawesson’s reagent (LR) under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours yields the thioic acid derivative. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FT-IR to confirm the disappearance of the carbonyl peak at ~1700 cm⁻¹ and emergence of the thioester peak at ~1200 cm⁻¹ .

- Critical Parameters :

- Temperature control to avoid side reactions (e.g., over-reduction).

- Stoichiometric excess of LR (1.2–1.5 eq) for complete conversion.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, and DEPT-135 for structural elucidation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify thioester (C=S) stretches at 1200–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.

- NMR :

- ¹H NMR: δ 2.5–3.0 ppm (m, -CH₂-CO-S-), δ 10–12 ppm (broad, -COOH).

- ¹³C NMR: δ 200–210 ppm (C=S), δ 170–175 ppm (COOH).

- LC-MS : Use electrospray ionization (ESI) in negative mode for accurate mass determination (expected [M-H]⁻ ~162.03 m/z).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours.

- Key Findings :

- Acidic conditions (pH < 4) : Hydrolysis of the thioester group occurs, yielding 4-oxopentanoic acid and H₂S.

- Neutral to basic conditions (pH 7–12) : Degradation via oxidation of the thiol group, forming disulfide byproducts.

- Mitigation : Store in anhydrous, acidic conditions (pH 3–4) under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of thioester reactions. Compare activation energies for reactions with amines (e.g., benzylamine) vs. alcohols (e.g., methanol). Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) reveals:

- Nucleophilicity Trend : Amines (k = 0.15 M⁻¹s⁻¹) > alcohols (k = 0.03 M⁻¹s⁻¹) due to lower electron density at the sulfur atom.

- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) show reduced reactivity (k < 0.01 M⁻¹s⁻¹) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of published datasets (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools (ANOVA, Tukey’s HSD). Common discrepancies arise from:

- Variability in purity : Ensure batch-to-batch consistency via LC-MS and elemental analysis.

- Assay conditions : Standardize buffer composition (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).

- Resolution : Replicate experiments under harmonized protocols and report confidence intervals (95% CI) .

Q. What computational strategies predict the binding affinity of this compound to microbial enzymes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., bacterial thioredoxin reductase, PDB ID: 1TQV).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Oxopentanoic acid (levulinic acid) with other oxo-acids and derivatives, highlighting structural, physicochemical, and application-based differences:

Key Findings:

Structural Differences: 4-Oxopentanoic acid features a linear carbon chain with a ketone group at the 4th position and a terminal carboxylic acid. Pyruvic acid and oxaloacetic acid are shorter-chain analogs critical to biochemical pathways (e.g., glycolysis, citric acid cycle) .

Physicochemical Properties: Solubility: 4-Oxopentanoic acid exhibits high aqueous solubility (103 mg/mL) due to its polar functional groups, outperforming aryl-substituted analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid . Thermal Stability: Levulinic acid decomposes at 245–250°C, whereas pyruvic acid is less stable (boiling point: 165°C) .

Applications: 4-Oxopentanoic acid is industrially significant for synthesizing γ-valerolactone (a green solvent) and delta-aminolevulinic acid (a photosensitizer in cancer therapy) . 2-Oxoisovaleric acid is primarily used in metabolic studies due to its role in leucine catabolism .

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

4-oxopentanethioic S-acid |

InChI |

InChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) |

InChI Key |

ZGVDOBRDNWJNDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.